Cas no 228259-77-6 (2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride)

2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride is a high-purity organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its biphenyl core, functionalized with a methylsulfonyl group and an amine hydrochloride moiety, provides versatility in cross-coupling reactions and derivatization. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to serve as a scaffold for further modifications. Rigorous quality control ensures consistent purity, making it suitable for research and industrial applications requiring precise chemical intermediates.
2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride structure
228259-77-6 structure
Product Name:2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride
CAS No:228259-77-6
MF:C13H14ClNO2S
MW:283.77376127243
CID:1090107
PubChem ID:18549447
Update Time:2025-05-24

2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride
    • 2'-Methanesulfonyl-biphenyl-4-ylamine hydrochloride
    • 4-(2-methylsulfonylphenyl)aniline,hydrochloride
    • 2'-(Methanesulfonyl)[1,1'-biphenyl]-4-amine--hydrogen chloride (1/1)
    • 4-(2-methylsulfonylphenyl)aniline;hydrochloride
    • 2'-Methanesulfonyl-biphenyl-4-ylamine; hydrochloride
    • SCHEMBL3835943
    • DTXSID00595027
    • DB-329794
    • 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-aminehydrochloride
    • 2'-methanesulfonylbiphenyl-4-ylamine hcl
    • AM807832
    • A849101
    • 228259-77-6
    • Inchi: 1S/C13H13NO2S.ClH/c1-17(15,16)13-5-3-2-4-12(13)10-6-8-11(14)9-7-10;/h2-9H,14H2,1H3;1H
    • InChI Key: MUKNPBGOIXZTNB-UHFFFAOYSA-N
    • SMILES: Cl.S(C)(C1C=CC=CC=1C1C=CC(=CC=1)N)(=O)=O

Computed Properties

  • Exact Mass: 283.0433776g/mol
  • Monoisotopic Mass: 283.0433776g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 339
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų

2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride Pricemore >>

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2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:228259-77-6)2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride
Order Number:A849101
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:23
Price ($):251.0
Email:sales@amadischem.com

2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride Related Literature

Additional information on 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride

Comprehensive Overview of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 228259-77-6)

The compound 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 228259-77-6) is a specialized organic molecule with significant applications in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring a biphenyl core modified with a methylsulfonyl group and an amine functionality, makes it a valuable intermediate in drug discovery. Researchers and industry professionals frequently search for this compound due to its relevance in developing novel therapeutic agents, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride has surged, driven by advancements in medicinal chemistry and the growing focus on small-molecule drug development. Its CAS No. 228259-77-6 is often queried in scientific databases, reflecting its importance in high-value research. The compound's hydrochloride salt form enhances its solubility and stability, making it preferable for laboratory and industrial applications. This aligns with the broader trend of optimizing API intermediates for improved pharmacokinetic properties.

One of the key reasons 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride garners attention is its potential role in addressing drug-resistant diseases. With global health challenges like antimicrobial resistance (AMR) and chronic inflammatory conditions on the rise, researchers are exploring innovative chemical scaffolds. The biphenyl backbone of this compound offers a versatile platform for structural modifications, enabling the design of next-generation therapeutics. Searches for "biphenyl derivatives in drug discovery" or "methylsulfonyl amine applications" often highlight its relevance.

From a synthetic chemistry perspective, CAS No. 228259-77-6 exemplifies the integration of green chemistry principles. Modern laboratories prioritize efficient, low-waste synthesis routes, and this compound's structure allows for catalytic transformations and atom-economical reactions. Queries such as "sustainable synthesis of biphenyl amines" or "methylsulfonyl group reactivity" underscore the intersection of environmental consciousness and chemical innovation. The hydrochloride form further simplifies purification processes, reducing solvent use.

The analytical characterization of 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride involves advanced techniques like HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research applications. These methods align with the pharmaceutical industry's stringent quality standards, a topic frequently searched as "analytical validation of API intermediates". Additionally, the compound's methylsulfonyl moiety is of particular interest in proteomics studies, where it serves as a functional handle for bioconjugation or target engagement assays.

Beyond pharmaceuticals, 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride finds niche applications in material science, particularly in designing organic semiconductors or liquid crystals. The biphenyl structure contributes to π-conjugation, a property highly sought after in optoelectronic materials. Searches for "biphenyl-based functional materials" often reference such derivatives. This multidisciplinary utility reinforces the compound's importance across scientific domains.

In conclusion, 2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride (CAS No. 228259-77-6) represents a critical building block in modern chemistry. Its adaptability to diverse research needs—from drug discovery to advanced materials—ensures its continued prominence in scientific literature and industrial workflows. As innovation accelerates, this compound will likely remain at the forefront of discussions on structure-activity relationships and molecular design strategies.

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Amadis Chemical Company Limited
(CAS:228259-77-6)2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride
A849101
Purity:99%
Quantity:1g
Price ($):251.0
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